molecular formula C20H22N2O3S B2597976 2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898462-01-6

2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2597976
CAS No.: 898462-01-6
M. Wt: 370.47
InChI Key: IMSSFKCPACGHJV-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a fused pyrroloquinoline scaffold. This compound is structurally characterized by a tetracyclic system comprising a pyrrole ring fused to a quinoline moiety, with a sulfonamide group at the 8-position. The 2,4,6-trimethylbenzenesulfonamide substituent enhances steric bulk and may influence binding interactions in biological systems.

Properties

IUPAC Name

2,4,6-trimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-12-8-13(2)20(14(3)9-12)26(24,25)21-17-10-15-4-5-18(23)22-7-6-16(11-17)19(15)22/h8-11,21H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSSFKCPACGHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrroloquinoline core, which can be synthesized through cyclization reactions involving appropriate precursors. The sulfonamide group is then introduced via sulfonation reactions using reagents such as sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrroloquinoline moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[3,2,1-ij]quinoline Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol)
Target Compound Pyrrolo[3,2,1-ij]quinolin-4-one 2,4,6-Trimethylbenzenesulfonamide ~400 (estimated)*
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Pyrrolo[3,2,1-ij]quinoline-1,2-dione 8-Ethoxy, 1,2-dione 274.14
(Z)-2-Thioxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene) thiazolidin-4-one Pyrrolo[3,2,1-ij]quinolin-2-one Thioxothiazolidin-4-one ~360 (estimated)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Pyrrolo[3,2,1-ij]quinolin-4-one Propionamide ~270 (estimated)
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate Pyrrolo[3,2,1-ij]quinoline-1,2-dione 3-Fluorobenzoate ester 365.36

*Estimated based on the addition of 2,4,6-trimethylbenzenesulfonamide (~185 g/mol) to the pyrroloquinoline core.

Key Observations :

  • The target compound’s sulfonamide group distinguishes it from ester (e.g., 3-fluorobenzoate ), amide (e.g., propionamide ), or dione substituents (e.g., 1,2-dione ). Sulfonamides are known for strong hydrogen-bonding capacity and metabolic stability, which may enhance pharmacological utility.
  • Steric effects : The 2,4,6-trimethyl substitution on the benzene ring introduces significant steric hindrance compared to smaller groups like ethoxy or chloro.

Comparison :

  • The target compound likely follows a sulfonamide coupling route, contrasting with esterification (e.g., 3-fluorobenzoate ) or Friedel-Crafts acylation (e.g., benzamide ).
  • Thioxothiazolidinone hybrids require multi-step condensation, while diones are synthesized via cyclization reactions .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) Solubility (Predicted) Key Analytical Data
Target Compound Not reported Low (lipophilic core) 1H/13C NMR expected for sulfonamide
8-Ethoxy-pyrroloquinoline-1,2-dione Not reported Moderate HRMS-ESI: m/z 274.1436
3-Fluorobenzoate ester Not reported Low LC-MS: m/z 365.36
N-(pyrroloquinolin-8-yl)propionamide Not reported Moderate HRMS (ESI): m/z confirmed

Insights :

  • Chromatographic purity (>95%) is consistently achieved for derivatives via flash chromatography or recrystallization .

Biological Activity

2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological interactions that merit detailed exploration. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated molecular architecture that includes a pyrroloquinoline moiety and a benzenesulfonamide functional group. The presence of multiple functional groups enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H20N2O3S
Molecular Weight344.43 g/mol
CAS NumberNot specified in available data
SolubilityVaries with solvent

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study focusing on derivatives of pyrroloquinolines has shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar sulfonamide derivatives have been documented to possess broad-spectrum antimicrobial properties. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Some research highlights the anti-inflammatory properties of related compounds in the pyrroloquinoline class. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.

Case Studies

  • Antileukemic Activity : A study investigated the effects of pyrrolo[3,2,1-hi]indole derivatives on leukemia cell lines. Results demonstrated that these compounds could induce cell cycle arrest and apoptosis in leukemic cells, suggesting potential therapeutic applications in hematological malignancies .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compounds tested .
  • Structure-Activity Relationship (SAR) : Research on related compounds has established SAR insights that correlate specific structural features with biological activity. This information can guide further modifications to enhance efficacy and reduce toxicity .

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